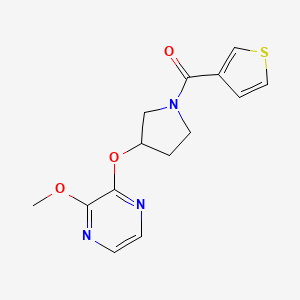

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a methoxypyrazine moiety via an ether linkage and a thiophene ring through a ketone bridge. Pyrrolidine derivatives are valued in medicinal chemistry for their conformational flexibility, which enhances binding to biological targets.

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-19-12-13(16-5-4-15-12)20-11-2-6-17(8-11)14(18)10-3-7-21-9-10/h3-5,7,9,11H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASLEFWTBNMGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine and thiophene derivatives, followed by their coupling through a series of reactions such as nucleophilic substitution, cyclization, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties.

Biology

Biological research has identified this compound as a candidate for studying interactions with biological macromolecules. Its structure suggests potential roles in enzyme inhibition and receptor binding. Studies indicate that it may interact with specific proteins involved in disease pathways, making it a valuable tool for understanding biological mechanisms.

Medicine

In the medical field, the compound is being investigated for its therapeutic potential. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Research indicates that derivatives of similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Potential : Compounds with related functionalities have shown cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : Certain analogs may protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases like Alzheimer's.

Antimicrobial Efficacy

A study demonstrated that methoxypyrazine derivatives exhibit significant antibacterial activity against resistant strains. This highlights the compound's potential as a lead for developing new antibiotics.

Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects on human cancer cell lines showed that derivatives could induce apoptosis. This suggests a promising avenue for cancer therapy, particularly in targeting specific cancer types.

Neuroprotective Studies

In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This aspect offers insights into potential treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on variations in the pyrrolidine substituents, aryl groups, or heterocyclic systems. Key comparisons include:

Physicochemical Properties

- Solubility : The hydroxyl group in ’s compound improves aqueous solubility compared to the methoxy group in the target.

- Stability : Methoxypyrazine in the target may enhance oxidative stability relative to hydroxylated analogs. Thiophene’s sulfur atom could reduce metabolic degradation compared to phenyl groups.

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule notable for its diverse biological activities. Its unique structure, which includes a methoxypyrazine moiety, a pyrrolidine ring, and a thiophene group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings.

Structural Characteristics

The compound can be represented as follows:

This structure features:

- A methoxypyrazine group, which is often associated with various therapeutic effects.

- A pyrrolidine ring that enhances interaction with biological targets.

- A thiophene moiety contributing to its chemical reactivity.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The interactions are likely influenced by the unique combination of functional groups present in the molecule, allowing it to inhibit or activate various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance:

- Cytotoxicity Studies : In vitro tests have shown that derivatives of pyrrolidine exhibit moderate antibacterial activity against several harmful bacteria. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity .

| Compound | Activity | Reference |

|---|---|---|

| 2,6-dipyrrolidino-1,4-dibromobenzene | Antibacterial | |

| 2,4,6-tripyrrolidinochlorobenzene | Antifungal |

Anticancer Potential

Several studies have highlighted the anticancer potential of similar compounds:

- Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, certain derivatives showed IC50 values below 10 μM against these cell lines .

Neuroprotective Effects

Certain derivatives are noted for their neuroprotective properties, potentially impacting neurodegenerative diseases. The structural characteristics of the compound suggest that it may interact with neuroreceptors or enzymes involved in neuroprotection.

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds similar to (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone:

- Anticancer Activity : In a study evaluating triazolo-pyridazine derivatives, several compounds exhibited significant cytotoxicity against cancer cell lines, supporting the potential of pyrrolidine-based compounds in cancer therapy .

- Neuroprotective Research : Investigations into pyrrolidine alkaloids have indicated their potential in protecting neuronal cells from damage due to oxidative stress and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.